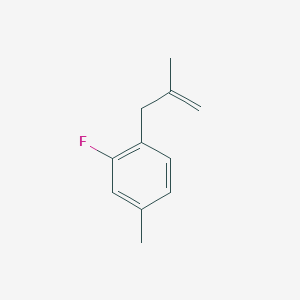

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene

Description

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene is a fluorinated aromatic compound featuring a propene backbone substituted with a methyl group at the second carbon and a 2-fluoro-4-methylphenyl group at the third carbon. Fluorine and methyl substituents on aromatic systems often influence electronic properties, solubility, and reactivity, making such compounds valuable for structure-activity relationship studies .

Properties

IUPAC Name |

2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIJVKSRSQIOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene typically involves the alkylation of 2-fluoro-4-methylphenyl derivatives. One common method is the reaction of 2-fluoro-4-methylbenzyl chloride with a suitable alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.

Substitution: The fluorine atom and the methyl group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce saturated hydrocarbons or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound undergoes various chemical reactions, which include:

- Oxidation: Produces epoxides or ketones using agents like potassium permanganate.

- Reduction: Converts double bonds to single bonds via hydrogenation.

- Substitution: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Chemistry

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for the development of novel compounds with specific functionalities.

Biology

Research has indicated potential biological activities of this compound, particularly in its interactions with enzymes and receptors. The fluorine atom enhances binding affinity, making it a candidate for studying enzyme modulation and receptor interactions.

Medicine

The compound is being explored for therapeutic properties, including:

- Anti-inflammatory effects

- Analgesic properties

Studies demonstrate that derivatives of this compound exhibit significant pharmacological activities, warranting further investigation into their mechanisms of action.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with unique properties. Its fluorinated nature imparts distinct characteristics that are valuable in various chemical formulations.

Case Study 1: Pharmacological Activity

A recent study evaluated the anti-inflammatory effects of derivatives based on this compound. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis of Novel Compounds

Research conducted on synthesizing new chromone-related pyrazole compounds utilized this compound as a precursor. The study demonstrated successful cyclodehydration reactions leading to compounds with promising biological activities .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, as well as improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene with three analogs from the literature, focusing on molecular properties, substituent effects, and availability.

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Substituent Position and Electronic Effects The 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene (CAS: 951893-73-5) exhibits fluorine at the 3-position and methyl at the 2-position of the phenyl ring. In contrast, 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS: 951894-87-4) contains a methoxy group (electron-donating) at the 2-position, which may stabilize aromatic systems via resonance, altering solubility and boiling points relative to fluorine-containing analogs .

Functional Group Variations

- Replacing the propene backbone with an amine group, as in 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS: 787585-32-4), introduces basicity and hydrogen-bonding capacity, significantly shifting physicochemical properties (e.g., higher molecular weight: 181.25 g/mol) .

Purity and Availability

- The discontinued status of the methoxy-substituted analog (CAS: 951894-87-4) highlights challenges in sourcing certain derivatives, whereas fluorine-containing compounds (e.g., CAS: 951893-73-5) remain available for research .

Implications for Target Compound (this compound)

Based on analog

- Molecular Weight : Estimated at ~162–164 g/mol (similar to CAS: 951893-73-5).

- Synthetic Utility: The propene backbone suggests utility in Diels-Alder reactions or as a monomer in fluorinated polymer synthesis.

Notes

- Direct experimental data for This compound are absent in the provided sources; comparisons rely on structural analogs.

- Substituent positions critically influence electronic and steric properties, necessitating further studies (e.g., crystallography, spectroscopy) for precise characterization.

- Commercial availability varies, with fluorine-containing compounds generally more accessible than methoxy derivatives .

Biological Activity

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C₁₀H₁₁F, with a molecular weight of approximately 150.19 g/mol. The presence of the fluorine atom in its structure enhances the compound's ability to interact with biological macromolecules, such as enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.

The mechanism of action primarily involves the compound's interaction with specific molecular targets:

- Enzyme Modulation : The fluorine atom increases binding affinity to enzymes, which can enhance or inhibit their activity depending on the target.

- Receptor Binding : The compound may bind to various receptors, leading to physiological responses that could be beneficial in therapeutic contexts.

| Mechanism | Description |

|---|---|

| Enzyme Modulation | Interaction with enzymes affecting their activity |

| Receptor Binding | Binding to receptors influencing physiological responses |

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in medicinal chemistry .

- Cancer Treatment Potential : The compound has been investigated for its ability to inhibit pathways related to cancer progression, particularly in types such as acute myelogenous leukemia (AML) and melanoma .

Case Studies

- Antimicrobial Activity : In vitro tests have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against common pathogens like E. coli and C. albicans .

- Cancer Research : A study focused on the application of fluorinated compounds in cancer therapy highlighted the potential of this compound as a Raf inhibitor. This pathway is critical in several cancers, suggesting that the compound could offer therapeutic benefits when developed into a drug formulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other fluorinated phenolic compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methylphenol | Fluorine atom and hydroxyl group | Antimicrobial properties |

| 4-Fluoro-3-methylphenol | Similar aromatic structure | Distinct reactivity patterns |

| 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene | Propene group and fluorinated aromatic system | Significant biological activity |

Research Applications

The compound has multiple applications across various fields:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene?

Answer:

The synthesis of this compound typically involves olefination reactions such as the Wittig reaction or Heck coupling . For example:

- A Wittig reaction could utilize (2-fluoro-4-methylbenzyl)triphenylphosphonium bromide and acetone under basic conditions to form the alkene.

- Alternatively, Claisen-Schmidt condensation (as seen in analogous chalcone syntheses) could be adapted by reacting 2-fluoro-4-methylbenzaldehyde with a methyl-substituted propanone derivative in ethanol with aqueous NaOH .

Characterization via ¹H/¹³C NMR is critical to confirm regioselectivity, with the fluorine substituent requiring ¹⁹F NMR for unambiguous identification .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify vinyl proton splitting patterns (e.g., coupling constants for the propene double bond).

- ¹³C NMR : Assign carbons adjacent to fluorine (deshielding effects).

- ¹⁹F NMR : Confirm fluorine substitution on the phenyl ring .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures).

- HPLC/GC-MS : Detect impurities or isomers, especially if byproducts arise from incomplete regioselectivity during synthesis .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional strain caused by steric hindrance from the 2-methyl group .

- Challenges include obtaining high-quality crystals due to the compound’s potential low melting point or volatility.

Advanced: What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the phenyl ring. The 2-fluoro substituent is electron-withdrawing, directing incoming electrophiles to the para position relative to the methyl group.

- Molecular Electrostatic Potential (MESP) Maps : Visualize electron density to rationalize regioselectivity in halogenation or nitration reactions .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation or photodegradation.

- Stability Tests : Monitor via TLC or HPLC over time under varying conditions (light, heat, humidity). Refer to safety protocols in SDS guidelines for structurally similar fluorinated compounds .

Advanced: What strategies address contradictions in observed vs. predicted reaction outcomes (e.g., unexpected byproducts)?

Answer:

- Mechanistic Probe Experiments : Use deuterated solvents or isotopic labeling to trace reaction pathways.

- In-situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediates (e.g., carbocation rearrangements in acid-catalyzed reactions).

- GC-MS Analysis : Identify low-yield byproducts and adjust reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions .

Basic: What are the key applications of this compound in materials or medicinal chemistry research?

Answer:

- Polymer Chemistry : The methyl-substituted alkene may act as a monomer in controlled radical polymerization (e.g., ATRP) for fluorinated polymers.

- Pharmaceutical Intermediates : Fluorinated aromatic compounds are often explored as bioisosteres in drug design (e.g., protease inhibitors). Validate biological activity via enzyme inhibition assays or molecular docking studies .

Advanced: How can researchers validate the purity of this compound for high-precision studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.